molecular formula C8H11ClN2O2S B15297432 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide

3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide

Cat. No.: B15297432
M. Wt: 234.70 g/mol
InChI Key: UBQPZAGUVIZRHV-UHFFFAOYSA-N
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Description

3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide is a chemical compound with a complex structure that includes a benzene ring substituted with chlorine, methyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide typically involves multiple steps. One common method includes the chlorination of N-methyl-2-(methylamino)benzene-1-sulfonamide. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This inhibition can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonamide
  • 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonic acid
  • 3-chloro-N-methyl-2-(methylamino)benzene-1-sulfonyl chloride

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine, methyl, and sulfonamide groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

3-chloro-N-methyl-2-(methylamino)benzenesulfonamide

InChI

InChI=1S/C8H11ClN2O2S/c1-10-8-6(9)4-3-5-7(8)14(12,13)11-2/h3-5,10-11H,1-2H3

InChI Key

UBQPZAGUVIZRHV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1Cl)S(=O)(=O)NC

Origin of Product

United States

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